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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B15624020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from plants of the

Sophora genus. This document summarizes the current understanding of its spectrum of

activity, presents quantitative data on its efficacy, details common experimental protocols for its

evaluation, and visualizes key experimental workflows.

Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health.

Sophoraflavanone G has emerged as a promising natural compound with significant

antimicrobial activity, particularly against clinically relevant bacteria.[1][2] Its multifaceted

mechanism of action, which includes the disruption of bacterial cell membranes and potential

synergistic effects with conventional antibiotics, makes it a compelling candidate for further

investigation and development.[2][3][4] This guide aims to consolidate the existing research to

facilitate a deeper understanding of SFG's antimicrobial potential.

Antimicrobial Spectrum and Efficacy
Sophoraflavanone G has demonstrated a broad range of antimicrobial activity against various

bacterial strains, with a notable potency against Gram-positive bacteria. Its efficacy has been

quantified through the determination of Minimum Inhibitory Concentrations (MICs) and

Minimum Bactericidal Concentrations (MBCs).
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Table 1: Antibacterial Activity of Sophoraflavanone G
against Various Bacterial Strains

Microorganism Strain Type MIC (µg/mL) MBC (µg/mL) Reference

Staphylococcus

aureus

Methicillin-

Resistant

(MRSA)

3.13 - 6.25 - [1]

Staphylococcus

aureus

(Gentamicin-

resistant)
- - [3]

Mutans

streptococci
(16 strains) - 0.5 - 4 [5]

Oral Bacteria (Various strains) - - [6]

Sophoraflavanon

e B (related

compound)

Methicillin-

Resistant S.

aureus (MRSA)

15.6 - 31.25 - [7]

Note: The study on gentamicin-resistant S. aureus demonstrated a four-fold decrease in the

MIC of gentamicin in the presence of a sub-inhibitory concentration of Sophoraflavanone G

(0.03 µg/mL).[3] Similarly, synergistic effects have been observed with ampicillin and oxacillin

against MRSA.[6][8]

Mechanism of Action
The primary antimicrobial mechanism of Sophoraflavanone G is attributed to its ability to

disrupt the integrity and function of the bacterial cell membrane.[2][4] Studies have shown that

SFG reduces the fluidity of both the outer and inner layers of the cell membrane, leading to

cellular dysfunction and death.[4] Furthermore, research suggests that SFG can interfere with

cell wall synthesis and inhibit biofilm formation, which is a critical factor in chronic and

persistent infections.[2] While the precise signaling pathways involved in its antimicrobial action

are still under investigation, its membrane-destabilizing effects are a key aspect of its

bactericidal activity.
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The evaluation of the antimicrobial activity of Sophoraflavanone G involves several standard

laboratory techniques. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.[9][10][11] The broth microdilution method is a commonly used technique

for determining the MIC.[12][13][14]

Protocol: Broth Microdilution Method

Preparation of Sophoraflavanone G Stock Solution: Dissolve a known weight of purified

Sophoraflavanone G in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-

concentration stock solution.

Preparation of Microtiter Plates: Dispense a sterile growth medium, such as Mueller-Hinton

Broth (MHB), into the wells of a 96-well microtiter plate.[12][13]

Serial Dilutions: Perform a two-fold serial dilution of the Sophoraflavanone G stock solution

across the wells of the microtiter plate to create a gradient of concentrations.[9][13]

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending isolated

colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][13] Dilute this suspension to the

final required concentration (typically ~5 x 10⁵ CFU/mL).[10]

Inoculation: Inoculate each well containing the Sophoraflavanone G dilutions with the

standardized bacterial suspension.[13] Include a positive control (broth with inoculum, no

SFG) and a negative control (broth only).

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[10]

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for

turbidity. The MIC is the lowest concentration of Sophoraflavanone G at which no visible

growth is observed.[9][10]
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Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium

and helps to distinguish between bactericidal and bacteriostatic effects.[15][16]

Protocol: Time-Kill Assay

Preparation of Test Solutions: Prepare tubes with a standardized bacterial inoculum (~5 x

10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth.[15][17] Add Sophoraflavanone G at various

concentrations, typically multiples of the MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[15][18] Include

a growth control tube without SFG.

Incubation and Sampling: Incubate the tubes at 37°C. At predetermined time intervals (e.g.,

0, 2, 4, 6, 8, 12, 24 hours), draw aliquots from each tube.[17][19]

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or

phosphate-buffered saline (PBS). Plate the dilutions onto nutrient agar plates.

Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the

number of colony-forming units (CFU) on each plate to determine the number of viable

bacteria at each time point.

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of

Sophoraflavanone G. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%)

reduction in the initial bacterial count.[15]

Biofilm Inhibition Assay
The crystal violet assay is a common method to quantify biofilm formation and to assess the

ability of a compound to inhibit its formation or eradicate existing biofilms.[20][21]

Protocol: Crystal Violet Biofilm Assay

Biofilm Formation: Inoculate a 96-well plate with a bacterial suspension and incubate for 24-

48 hours to allow for biofilm formation.[22][23] To test for inhibition, add different

concentrations of Sophoraflavanone G at the time of inoculation.
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Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently

washing the wells with PBS.[20]

Fixation: Fix the remaining biofilms by air-drying or with methanol.

Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at

room temperature.[21]

Washing: Wash the wells again with water to remove the excess stain.[23]

Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to

dissolve the crystal violet that has stained the biofilm.[20][21]

Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the

absorbance at a wavelength of approximately 595 nm using a plate reader.[20] The

absorbance is proportional to the amount of biofilm.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Caption: Workflow for the Time-Kill Kinetic Assay.

Conclusion and Future Directions
Sophoraflavanone G exhibits a potent antimicrobial profile, particularly against Gram-positive

bacteria, including drug-resistant strains. Its mechanism of action, primarily targeting the

bacterial cell membrane, and its synergistic potential with existing antibiotics, position it as a

valuable lead compound in the search for novel antimicrobial agents.[2][3][4]

Future research should focus on a more comprehensive evaluation of its antimicrobial

spectrum, including a wider range of fungal and viral pathogens. Elucidating the specific

molecular targets and signaling pathways involved in its antimicrobial action will be crucial for

its rational development. Furthermore, in vivo studies are necessary to assess its efficacy,

pharmacokinetics, and safety in preclinical models of infection. The continued exploration of

Sophoraflavanone G and related flavonoids holds significant promise for addressing the

growing threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15624020?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918359/
https://pubmed.ncbi.nlm.nih.gov/17137127/
https://pubmed.ncbi.nlm.nih.gov/10839220/
https://www.benchchem.com/product/b15624020?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

2. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against
methicillin-resistant Staphylococcus aureus via membrane disruption - PMC
[pmc.ncbi.nlm.nih.gov]

3. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of
gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from
Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against
mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant
Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens
against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

9. bmglabtech.com [bmglabtech.com]

10. microbe-investigations.com [microbe-investigations.com]

11. benchchem.com [benchchem.com]

12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical
Relevance - PMC [pmc.ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

15. benchchem.com [benchchem.com]

16. nelsonlabs.com [nelsonlabs.com]

17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian
Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

18. actascientific.com [actascientific.com]

19. Methods for in vitro evaluating antimicrobial activity: A review - PMC
[pmc.ncbi.nlm.nih.gov]

20. Crystal violet assay [bio-protocol.org]

21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/Sophoraflavanone_G
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918359/
https://pubmed.ncbi.nlm.nih.gov/17137127/
https://pubmed.ncbi.nlm.nih.gov/17137127/
https://pubmed.ncbi.nlm.nih.gov/10839220/
https://pubmed.ncbi.nlm.nih.gov/10839220/
https://pubmed.ncbi.nlm.nih.gov/23178373/
https://pubmed.ncbi.nlm.nih.gov/23178373/
https://pubmed.ncbi.nlm.nih.gov/18051310/
https://pubmed.ncbi.nlm.nih.gov/18051310/
https://pubmed.ncbi.nlm.nih.gov/24601672/
https://pubmed.ncbi.nlm.nih.gov/24601672/
https://pubmed.ncbi.nlm.nih.gov/19288534/
https://pubmed.ncbi.nlm.nih.gov/19288534/
https://www.bmglabtech.com/en/blog/the-minimum-inhibitory-concentration-of-antibiotics/
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://www.benchchem.com/pdf/Determining_Antimicrobial_Potency_A_Detailed_Guide_to_Minimum_Inhibitory_Concentration_MIC_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Broth_Microdilution_Method_for_Antibacterial_Agent_202.pdf
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Time_Kill_Kinetic_Assay_for_Antibacterial_Agent_202.pdf
https://www.nelsonlabs.com/testing/time-kill-evaluations/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682094/
https://actascientific.com/ASMI/pdf/ASMI-04-0825.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762448/
https://bio-protocol.org/exchange/preprintdetail?id=1909&type=3
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. static.igem.org [static.igem.org]

23. static.igem.org [static.igem.org]

To cite this document: BenchChem. [The Antimicrobial Spectrum of Sophoraflavanone G: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15624020#exploring-the-antimicrobial-spectrum-of-
sophoraflavanone-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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